

AF 555 Azide: A Technical Guide to Quantum Yield and Photostability

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Compound of Interest

Compound Name: AF 555 azide

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For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success. Among the vast array of available fluorophores, **AF 555 azide** has emerged as a popular choice for the labeling of biomolecules through click chemistry. This technical guide provides an in-depth analysis of the core photophysical properties of **AF 555 azide**, namely its fluorescence quantum yield and photostability, which are crucial for ensuring the sensitivity and reliability of fluorescence-based assays.

Core Photophysical Properties of AF 555 Azide

AF 555 is a bright, water-soluble, orange-fluorescent dye that serves as a robust tool for various bio-imaging and detection applications.^[1] Its azide functionality allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry. The key photophysical parameters of **AF 555 azide** are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	555 nm	[2]
Emission Maximum (λ_{em})	565 - 572 nm	[3][2]
Molar Extinction Coefficient (ϵ)	155,000 $\text{cm}^{-1}\text{M}^{-1}$	[2][4]
Fluorescence Quantum Yield (Φ)	0.14	[3]
Recommended Laser Lines	532 nm or 555 nm	[2]
Commonly Used Filter Sets	TRITC (tetramethylrhodamine)	[2]

Table 1: Key photophysical properties of **AF 555 azide**.

Quantum Yield of AF 555 Azide

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of **AF 555 azide** is reported to be 0.14.[3] This value indicates a moderate to high efficiency of fluorescence emission, contributing to the brightness of the dye.

Photostability of AF 555 Azide

Photostability, or the resistance of a fluorophore to photodegradation upon exposure to light, is a critical parameter for applications requiring prolonged or intense illumination, such as time-lapse microscopy. AF 555 and its derivatives are known for their high photostability, often outperforming other dyes in the same spectral range, such as Cy3.[5][6] While a specific photobleaching quantum yield for **AF 555 azide** is not readily available in the literature, studies on the closely related Alexa Fluor 555 dye provide valuable insights. One study characterized the photostability of Alexa Fluor 555-conjugates under continuous 532 nm laser illumination, demonstrating its greater resistance to photobleaching compared to other dyes.[7] The fluorescence intensity of Alexa Fluor 555 was found to decrease at a rate of 0.8 Hz/mW.[7] This superior photostability allows for longer image acquisition times and more reliable quantification of fluorescent signals.[5]

Experimental Protocols

Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (**AF 555 azide**) relative to a standard of known quantum yield.

Materials:

- **AF 555 azide**
- Quantum yield standard (e.g., Rhodamine 6G in ethanol, $\Phi = 0.95$)
- Spectrofluorometer
- UV-Vis spectrophotometer
- High-purity solvent (e.g., phosphate-buffered saline (PBS), pH 7.2)
- Volumetric flasks and pipettes
- Cuvettes (quartz for absorbance, fluorescence grade for emission)

Procedure:

- **Prepare Stock Solutions:** Prepare stock solutions of both **AF 555 azide** and the quantum yield standard in the chosen solvent.
- **Prepare a Series of Dilutions:** From the stock solutions, prepare a series of dilutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
- **Measure Absorbance:** Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the selected excitation wavelength.
- **Measure Fluorescence Emission:**

- Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the dyes.
- Record the fluorescence emission spectrum for each dilution of the sample and the standard.
- Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
- Data Analysis:
 - Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
 - For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.
 - Determine the gradient of the linear fit for both plots.
 - Calculate the quantum yield of the sample using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{standard}} * (\text{Gradient}_{\text{sample}} / \text{Gradient}_{\text{standard}}) * (\eta_{\text{sample}}^2 / \eta_{\text{standard}}^2)$ where Φ is the quantum yield, Gradient is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Assessment of Photostability

This protocol provides a general method for assessing the photostability of **AF 555 azide** by measuring its photobleaching rate.

Materials:

- **AF 555 azide** labeled sample (e.g., protein conjugate, oligonucleotide)
- Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., sCMOS camera)
- Microscope slides and coverslips

- Mounting medium
- Image analysis software (e.g., ImageJ/Fiji)

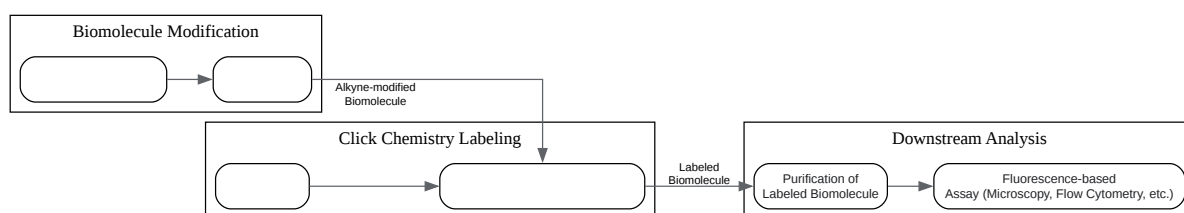
Procedure:

- Sample Preparation: Prepare a sample of the **AF 555 azide**-labeled biomolecule mounted on a microscope slide.
- Microscope Setup:
 - Select the appropriate laser line and filter set for AF 555 (e.g., 532 nm or 555 nm excitation).
 - Set the illumination power to a level relevant for the intended application.
 - Define a region of interest (ROI) for analysis.
- Time-Lapse Imaging:
 - Acquire an initial image ($t=0$).
 - Continuously illuminate the sample.
 - Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.
- Data Analysis:
 - Measure the mean fluorescence intensity within the ROI for each time point.
 - Correct for background fluorescence.
 - Normalize the fluorescence intensity at each time point to the initial intensity at $t=0$.
 - Plot the normalized fluorescence intensity as a function of time to obtain the photobleaching curve.

- The photobleaching half-life ($t_{1/2}$) is the time at which the fluorescence intensity drops to 50% of its initial value.

Experimental Workflows and Signaling Pathways

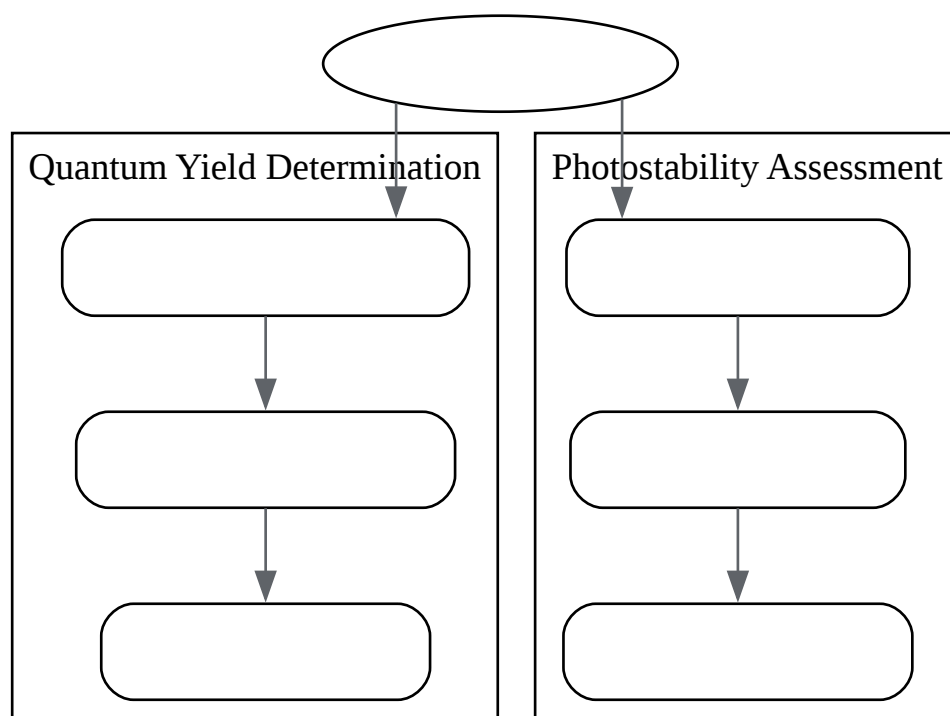
The primary application of **AF 555 azide** is its use in click chemistry for the labeling of biomolecules. This can be achieved through either a copper-catalyzed or a copper-free, strain-promoted reaction.



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Workflow for labeling biomolecules with **AF 555 azide**.

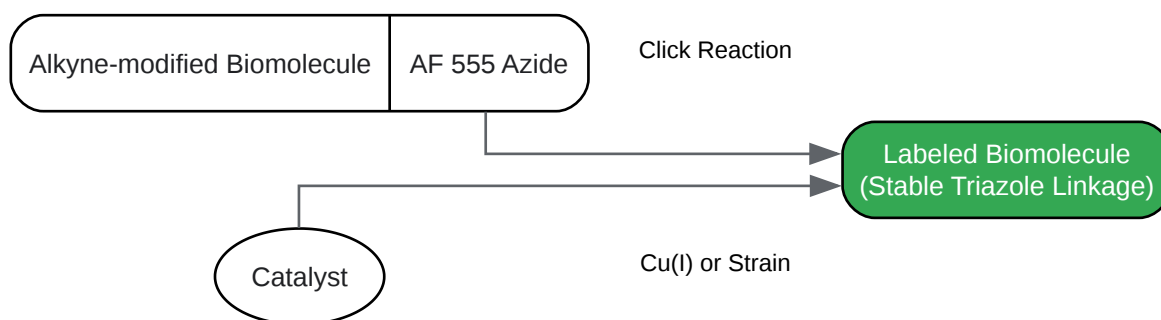
The following diagram illustrates the general workflow for determining the photophysical properties of **AF 555 azide**.



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Workflow for photophysical characterization.

Finally, the core of **AF 555 azide**'s utility lies in the click chemistry reaction itself.



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The click chemistry reaction for labeling.

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- To cite this document: BenchChem. [AF 555 Azide: A Technical Guide to Quantum Yield and Photostability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377213#af-555-azide-quantum-yield-and-photostability]

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